An In-depth Technical Guide to 5-Methyl-3-(oxazol-5-yl)isoxazole: Structure, Properties, and Potential Applications
An In-depth Technical Guide to 5-Methyl-3-(oxazol-5-yl)isoxazole: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heterocyclic compounds containing isoxazole and oxazole rings are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] The fusion of these two scaffolds into a single molecule, creating isoxazole-oxazole hybrids, is a compelling strategy in drug discovery aimed at developing novel compounds with enhanced or multi-target therapeutic potential.[1] This technical guide provides a comprehensive overview of the chemical structure, predicted properties, a proposed synthetic pathway, and potential biological significance of the novel compound 5-Methyl-3-(oxazol-5-yl)isoxazole . As this is a novel molecular entity, the information presented herein is based on established principles of organic chemistry and the known characteristics of related isoxazole-oxazole hybrids.
Chemical Structure and Properties
The chemical structure of 5-Methyl-3-(oxazol-5-yl)isoxazole consists of a 5-methylisoxazole ring linked at the 3-position to the 5-position of an oxazole ring.
Chemical Structure:
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties for 5-Methyl-3-(oxazol-5-yl)isoxazole. These values are calculated and should be confirmed through experimental analysis.
| Property | Predicted Value |
| Molecular Formula | C₇H₅N₃O₂ |
| Molecular Weight | 163.14 g/mol |
| LogP (estimated) | 1.2 - 1.8 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
| Appearance | Predicted to be a white to off-white solid at room temperature. |
| Solubility | Predicted to have moderate solubility in organic solvents like dichloromethane, chloroform, and ethyl acetate, and low solubility in water. |
Proposed Synthetic Pathway
A plausible synthetic route for 5-Methyl-3-(oxazol-5-yl)isoxazole involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is a well-established method for forming carbon-carbon bonds between heterocyclic rings.[4][5] The proposed pathway involves the synthesis of two key intermediates: a halogenated 5-methylisoxazole and a boronic acid or ester derivative of oxazole.
Logical Workflow for the Synthesis of 5-Methyl-3-(oxazol-5-yl)isoxazole
Caption: Proposed synthetic workflow for 5-Methyl-3-(oxazol-5-yl)isoxazole.
Experimental Protocols (Hypothetical)
1. Synthesis of 3-Bromo-5-methylisoxazole (Isoxazole Precursor)
This procedure is based on established methods for the halogenation of isoxazoles.
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Materials: 5-methylisoxazole, N-bromosuccinimide (NBS), benzoyl peroxide, carbon tetrachloride.
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Procedure:
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To a solution of 5-methylisoxazole (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.
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Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
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After completion, cool the reaction mixture to room temperature and filter off the succinimide.
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Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield 3-bromo-5-methylisoxazole.
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2. Synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole (Oxazole Precursor)
This protocol is adapted from standard procedures for the borylation of heterocycles.
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Materials: 5-bromooxazole, bis(pinacolato)diboron, potassium acetate, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), 1,4-dioxane.
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Procedure:
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In a flame-dried Schlenk flask, combine 5-bromooxazole (1.0 eq), bis(pinacolato)diboron (1.2 eq), and potassium acetate (3.0 eq).
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Add Pd(dppf)Cl₂ (0.03 eq) to the flask.
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Evacuate and backfill the flask with argon three times.
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Add anhydrous 1,4-dioxane via syringe.
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Heat the reaction mixture at 80-90 °C for 12-16 hours under an argon atmosphere.
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Cool the mixture to room temperature and dilute with ethyl acetate.
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Filter the mixture through a pad of Celite, washing with ethyl acetate.
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Concentrate the filtrate under reduced pressure.
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Purify the residue by column chromatography on silica gel to obtain 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole.
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3. Suzuki-Miyaura Coupling: Synthesis of 5-Methyl-3-(oxazol-5-yl)isoxazole
This final step is based on established protocols for Suzuki-Miyaura coupling of heterocyclic compounds.[6][7]
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Materials: 3-bromo-5-methylisoxazole, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), sodium carbonate, toluene, ethanol, water.
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Procedure:
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In a round-bottom flask, dissolve 3-bromo-5-methylisoxazole (1.0 eq) and 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole (1.1 eq) in a mixture of toluene and ethanol.
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Add an aqueous solution of sodium carbonate (2.0 M, 2.0 eq).
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Degas the mixture by bubbling argon through it for 15 minutes.
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Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture.
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Heat the mixture to reflux (approximately 80-90 °C) and stir for 8-12 hours under an argon atmosphere.
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Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
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Separate the organic layer and extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Concentrate the solution under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield 5-Methyl-3-(oxazol-5-yl)isoxazole.
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Potential Biological and Pharmacological Significance
While the specific biological activity of 5-Methyl-3-(oxazol-5-yl)isoxazole has not been reported, the isoxazole and oxazole moieties are present in numerous FDA-approved drugs.[3][8] Hybrids containing both isoxazole and oxazole rings have shown a wide range of therapeutic potential, including anticancer, antibacterial, anti-inflammatory, and antidepressant effects.[1]
Hypothetical Mechanism of Action in Inflammation
Given the known anti-inflammatory properties of some isoxazole derivatives, it is plausible that 5-Methyl-3-(oxazol-5-yl)isoxazole could modulate key inflammatory signaling pathways, such as the NF-κB pathway. Inhibition of this pathway would lead to a downstream reduction in the expression of pro-inflammatory cytokines.
References
- 1. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research [mdpi.com]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Suzuki coupling of oxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. scilit.com [scilit.com]
